molecular formula C16H15ClN4 B12776984 5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine CAS No. 156032-57-4

5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Cat. No.: B12776984
CAS No.: 156032-57-4
M. Wt: 298.77 g/mol
InChI Key: AEZLLQCTDWJNDA-UHFFFAOYSA-N
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Description

“5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” is a complex organic compound that belongs to the class of pyrazolo-pyrrolo-diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and chlorophenyl compounds. Key steps may involve:

    Cyclization Reactions: Formation of the diazepine ring through cyclization.

    Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.

    Methylation: Addition of the methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Pathway Modulation: Modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: Known for their anti-inflammatory and anticancer activities.

    Benzodiazepines: Widely used as anxiolytics and sedatives.

    Triazolopyridazines: Studied for their potential as antiviral agents.

Uniqueness

“5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” is unique due to its specific structural features, such as the chlorophenyl group and the fused diazepine ring, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

156032-57-4

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

9-(2-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H15ClN4/c1-20-16-11(10-19-20)9-18-15(14-7-4-8-21(14)16)12-5-2-3-6-13(12)17/h2-8,10,15,18H,9H2,1H3

InChI Key

AEZLLQCTDWJNDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC(C3=CC=CN32)C4=CC=CC=C4Cl)C=N1

Origin of Product

United States

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